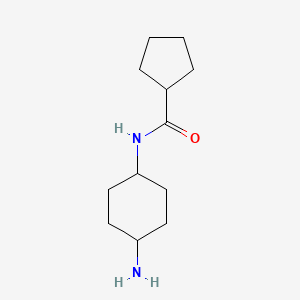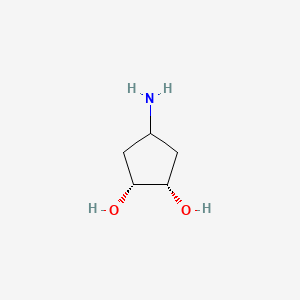
(1R,2S,4R)-4-Aminocyclopentane-1,2-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R,2S,4R)-4-Aminocyclopentane-1,2-diol is a chiral compound with the molecular formula C5H11NO2 It is a cyclopentane derivative with an amino group and two hydroxyl groups attached to the cyclopentane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S,4R)-4-Aminocyclopentane-1,2-diol can be achieved through several methods. One common approach involves the stereoselective synthesis starting from diaceton-D-glucose. The process includes protection of the hydroxyl groups, selective deprotection, and subsequent reactions to introduce the amino group and hydroxyl groups in the desired stereochemistry .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of specific catalysts and reaction conditions to achieve the desired stereochemistry and minimize by-products .
Analyse Des Réactions Chimiques
Types of Reactions
(1R,2S,4R)-4-Aminocyclopentane-1,2-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form cyclopentane derivatives with different functional groups.
Substitution: The amino group can participate in substitution reactions to form derivatives with different substituents.
Common Reagents and Conditions
Major Products Formed
Applications De Recherche Scientifique
(1R,2S,4R)-4-Aminocyclopentane-1,2-diol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its potential as an enzyme inhibitor, particularly in the inhibition of glycosidases.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including diabetes and lysosomal storage disorders.
Industry: It is used in the production of pharmaceuticals and fine chemicals.
Mécanisme D'action
The mechanism of action of (1R,2S,4R)-4-Aminocyclopentane-1,2-diol involves its interaction with specific molecular targets, such as enzymes. For example, as a glycosidase inhibitor, it mimics the transition state of the enzyme’s natural substrate, thereby inhibiting the enzyme’s activity. This inhibition can lead to therapeutic effects in diseases where glycosidase activity is dysregulated .
Comparaison Avec Des Composés Similaires
Similar Compounds
(1S,2S,3R,4R)-4-Amino-1,2,3-cyclopentanetriol: Another cyclopentane derivative with similar functional groups but different stereochemistry.
(1R,2S,4R)-4-Aminocyclopentane-1,2,3-triol: A compound with an additional hydroxyl group compared to (1R,2S,4R)-4-Aminocyclopentane-1,2-diol.
Uniqueness
This compound is unique due to its specific stereochemistry, which can influence its reactivity and interaction with biological targets. This stereochemistry can lead to different biological activities and applications compared to its similar compounds .
Propriétés
Formule moléculaire |
C5H11NO2 |
|---|---|
Poids moléculaire |
117.15 g/mol |
Nom IUPAC |
(1R,2S)-4-aminocyclopentane-1,2-diol |
InChI |
InChI=1S/C5H11NO2/c6-3-1-4(7)5(8)2-3/h3-5,7-8H,1-2,6H2/t3?,4-,5+ |
Clé InChI |
BZYZDDQTPCPKNV-NVGWPGHNSA-N |
SMILES isomérique |
C1[C@H]([C@H](CC1N)O)O |
SMILES canonique |
C1C(CC(C1O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


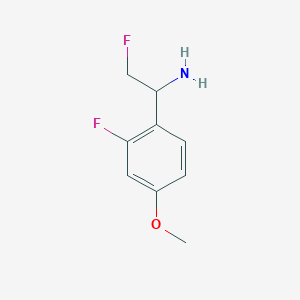
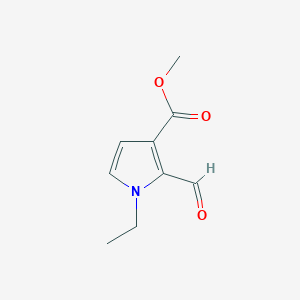


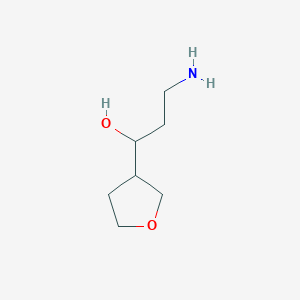
![9-Ethyl-1-oxa-4-azaspiro[5.5]undecane](/img/structure/B13197655.png)
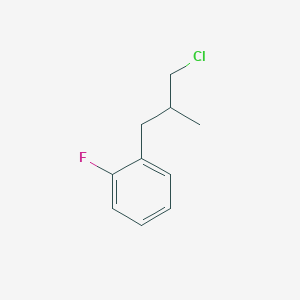
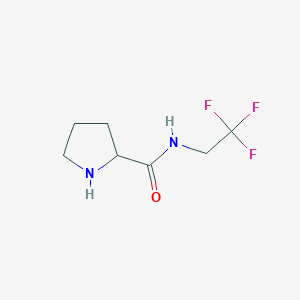
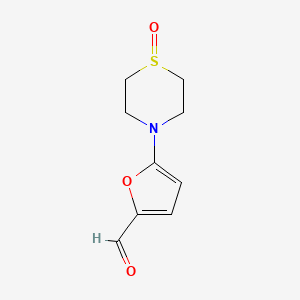
![2,2-Dimethyl-7-oxaspiro[5.6]dodec-9-ene](/img/structure/B13197700.png)

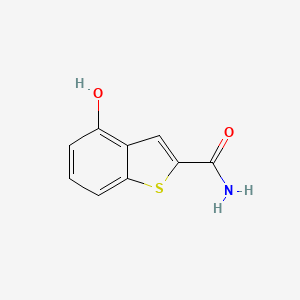
![5-[(Morpholin-4-yl)methyl]pyridine-3-carboxylic acid](/img/structure/B13197725.png)
